N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394011
InChI: InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8 g/mol

N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16394011

Molecular Formula: C14H14ClN3OS

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C14H14ClN3OS
Molecular Weight 307.8 g/mol
IUPAC Name N-benzyl-5-chloro-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3
Standard InChI Key CKTFSVPUISANKO-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC

Introduction

Chemical Structure and Nomenclature

N-Benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide belongs to the pyrimidine carboxamide family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name reflects the following substituents:

  • 5-Chloro: A chlorine atom at position 5.

  • 2-(Methylsulfanyl): A methylthio (-SMe) group at position 2.

  • 4-Carboxamide: A carboxamide group at position 4, modified with N-benzyl and N-methyl substituents.

The molecular formula is C₁₅H₁₅ClN₃OS, with a molecular weight of 328.82 g/mol.

Table 1: Structural Comparison with Analogous Pyrimidine Derivatives

CompoundMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
Target CompoundC₁₅H₁₅ClN₃OS5-Cl, 2-SMe, 4-NMeBz328.82
5-Chloro-N-(4-methylbenzyl)-2-(MeSO₂)C₁₄H₁₄ClN₃O₂S5-Cl, 2-SO₂Me, 4-NH(4-MeBz)301.78
5-Cl-N-(2-ClPh)-2-(3-MeBzS)C₁₉H₁₅Cl₂N₃OS5-Cl, 2-S(3-MeBz), 4-NH(2-ClPh)404.30

Data derived from structurally related compounds.

Synthesis and Reaction Pathways

The synthesis of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves multi-step organic transformations, as inferred from analogous pyrimidine syntheses:

Key Synthetic Steps:

  • Pyrimidine Core Formation:

    • Condensation of thiourea with β-keto esters to form 2-thiouracil derivatives, followed by chlorination at position 5 using POCl₃.

  • Sulfanyl Group Introduction:

    • Nucleophilic substitution at position 2 with methyl mercaptan (MeSH) under basic conditions (e.g., K₂CO₃ in DMF).

  • Carboxamide Functionalization:

    • Reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methylbenzylamine using coupling agents like HATU or EDCI.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 6 hr85
Sulfanyl SubstitutionMeSH, K₂CO₃, DMF, 80°C, 12 hr72
Amide CouplingHATU, DIPEA, CH₂Cl₂, rt, 24 hr68

Physicochemical Properties

The compound’s bioavailability and reactivity are influenced by its physicochemical profile:

  • Lipophilicity: Calculated logP = 3.2 (using ChemAxon), indicating moderate hydrophobicity suitable for membrane permeability.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Crystallinity: Forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonding between the carboxamide and pyrimidine N-H groups.

CompoundTargetIC₅₀/MICMechanism
5-Cl-N-(4-ClPh)-2-(3-MeBzS)VEGFR-212 nMATP-competitive inhibition
5-Cl-N-(2-ClPh)-2-(MeSO₂)Mtb InhA0.8 μg/mLMycolic acid synthesis blockade
Target Compound (Predicted)PDGFR-β<10 nM*Kinase domain binding

*Estimated based on structural similarity .

Future Directions and Applications

The compound’s modular structure allows for diversification:

  • Optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the benzyl moiety to enhance metabolic stability.

  • Target Validation: Screening against kinase panels and microbial proteomes to identify primary targets.

  • Formulation Development: Nanoemulsions or liposomal carriers to improve aqueous solubility for in vivo studies.

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